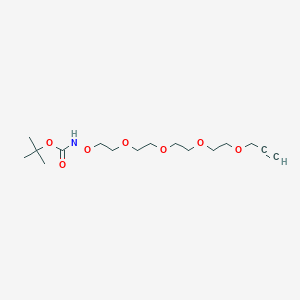

Boc-aminooxy-PEG4-propargyl

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-17-15(18)24-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCVPFTXEQBJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001149938 | |

| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895922-77-6 | |

| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-aminooxy-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminooxy-PEG4-propargyl is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group. This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it an invaluable linker for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The propargyl group facilitates covalent linkage to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The Boc-protected aminooxy group, upon deprotection under mild acidic conditions, readily reacts with aldehyde or ketone moieties to form a stable oxime bond. The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can improve their pharmacokinetic properties and reduce non-specific interactions.

Chemical and Physical Properties

This compound is a well-defined molecule with specific chemical and physical properties that are crucial for its application in bioconjugation.

| Property | Value | Reference |

| CAS Number | 1895922-77-6 | [1] |

| Molecular Formula | C16H29NO7 | [1] |

| Molecular Weight | 347.41 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane (B109758) | [1][3] |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

Key Reactions and Experimental Protocols

The utility of this compound lies in its ability to undergo two distinct and highly selective conjugation reactions.

Boc Deprotection of the Aminooxy Group

The removal of the Boc protecting group is the first step to enable the aminooxy functionality for conjugation. This is typically achieved under mild acidic conditions.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

-

Acidification: Add an excess of an acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected aminooxy-PEG4-propargyl can be used directly in the next step or after purification.

Oxime Ligation

The deprotected aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage.

Experimental Protocol: Oxime Ligation with an Aldehyde-Modified Protein

-

Preparation of Reactants:

-

Prepare a solution of the deprotected aminooxy-PEG4-propargyl in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5).

-

Prepare a solution of the aldehyde-modified protein in the same buffer.

-

-

Conjugation:

-

Add the aminooxy-PEG4-propargyl solution to the protein solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.

-

The reaction can be accelerated by the addition of a catalyst, such as aniline, at a final concentration of 10-100 mM.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Characterize the resulting conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group undergoes a highly efficient and specific click reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst.

Experimental Protocol: CuAAC with an Azide-Modified Small Molecule

-

Preparation of Reactants:

-

Dissolve the propargyl-functionalized biomolecule (e.g., the product from the oxime ligation) in an aqueous buffer (e.g., PBS).

-

Dissolve the azide-modified small molecule in a compatible solvent (e.g., DMSO).

-

-

Preparation of Catalyst Solution:

-

Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO4).

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270).

-

Prepare a stock solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), to stabilize the Cu(I) catalyst and protect the biomolecule.

-

-

Conjugation:

-

To the solution of the propargyl-functionalized biomolecule, add the azide-modified small molecule.

-

Add the THPTA ligand, followed by CuSO4.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

-

Purification: Purify the final conjugate using an appropriate method, such as SEC, dialysis, or chromatography.

-

Characterization: Characterize the final product by mass spectrometry, HPLC, and other relevant analytical techniques.

Applications in Drug Development

The unique properties of this compound make it a powerful tool for the construction of sophisticated therapeutic agents.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link the antibody to the drug in a controlled and site-specific manner.

References

In-Depth Technical Guide to Boc-aminooxy-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-aminooxy-PEG4-propargyl, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) due to its distinct reactive moieties that allow for sequential and orthogonal conjugation strategies.

Core Chemical Identity and Properties

This compound is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the linker. One terminus of the PEG chain is functionalized with a propargyl group, containing a terminal alkyne, while the other end features a Boc-protected aminooxy group. This arrangement allows for a two-step conjugation process, making it a valuable tool in the construction of complex biomolecular architectures.

| Property | Value | Source |

| CAS Number | 1895922-77-6 | [1] |

| Chemical Formula | C16H29NO7 | [1] |

| Molecular Weight | 347.41 g/mol | [1] |

| IUPAC Name | tert-butyl ((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)carbamate | [1] |

| SMILES | O=C(OC(C)(C)C)NOCCOCCOCCOCCOCC#C | [1] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to off-white solid or oil | [3] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | [4] |

Chemical Structure and Reactivity

The unique utility of this compound stems from its two distinct reactive functionalities:

-

Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group provides stability during storage and initial reaction steps. Upon removal under mild acidic conditions, the deprotected aminooxy group readily reacts with aldehydes and ketones to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under physiological conditions.

-

Propargyl Group: The terminal alkyne of the propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring with an azide-functionalized molecule, offering high efficiency and orthogonality to many other chemical transformations used in bioconjugation.

The hydrophilic PEG4 spacer not only enhances the aqueous solubility of the linker and its conjugates but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. It is important to note that optimal reaction conditions, such as solvent, temperature, and stoichiometry, may vary depending on the specific substrates and should be determined empirically.

Boc Deprotection and Oxime Ligation

This two-step, one-pot procedure first removes the Boc protecting group, followed by the formation of an oxime bond with a carbonyl-containing molecule.

Materials:

-

This compound

-

Aldehyde or ketone-functionalized molecule

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (B109758) (DCM) or a suitable organic solvent

-

Aniline (B41778) or other nucleophilic catalyst (optional, to accelerate oxime formation)

-

Phosphate-buffered saline (PBS) or another appropriate buffer at a slightly acidic to neutral pH (e.g., pH 5.5-7.0)

Protocol:

-

Boc Deprotection:

-

Dissolve this compound in anhydrous DCM.

-

Add an excess of TFA (e.g., 10-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected aminooxy-PEG4-propargyl can be used directly in the next step.

-

-

Oxime Ligation:

-

Dissolve the deprotected aminooxy-PEG4-propargyl and the aldehyde or ketone-containing molecule in a suitable buffer (e.g., PBS at pH 6.0). A co-solvent like DMSO may be used to aid solubility.

-

For accelerated ligation, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

-

Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

-

Purify the resulting conjugate using standard techniques such as HPLC or size-exclusion chromatography.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

-

Propargyl-functionalized molecule (e.g., the product from the oxime ligation)

-

Azide-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another copper-stabilizing ligand

-

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Protocol:

-

Prepare a stock solution of the copper catalyst by pre-mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

-

In a reaction vessel, dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent system.

-

Add the pre-mixed CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.

-

Monitor the reaction progress by LC-MS or another suitable analytical method.

-

Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA.

-

Purify the final conjugate using appropriate chromatographic techniques.

Applications in Drug Development

The unique characteristics of this compound make it a powerful tool in the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. For instance, the antibody can be engineered to contain an aldehyde group, which reacts with the deprotected aminooxy end of the linker. Subsequently, an azide-modified cytotoxic drug can be attached to the propargyl end via a click reaction.

PROTACs

For PROTACs, which consist of two ligands connected by a linker to induce protein degradation, this compound can serve as the central scaffold. One ligand (e.g., for an E3 ligase) can be attached via oxime ligation, while the other ligand (for the target protein) can be conjugated using click chemistry.

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a general experimental workflow and a simplified ADC signaling pathway.

Caption: General workflow for dual conjugation using this compound.

References

An In-depth Technical Guide to Boc-aminooxy-PEG4-propargyl (CAS 1895922-77-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-aminooxy-PEG4-propargyl is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne (propargyl group), a protected aminooxy group, and a hydrophilic tetraethylene glycol (PEG4) spacer, offers researchers a powerful tool for the precise and efficient assembly of complex biomolecular conjugates.[1] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable and specific linkage to azide-modified molecules.[2][3] Concurrently, the tert-butyloxycarbonyl (Boc)-protected aminooxy moiety, upon deprotection under mild acidic conditions, becomes available to react with aldehyde or ketone functionalities to form a stable oxime bond.[2][3] The intervening PEG4 spacer not only enhances aqueous solubility but also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][2] These features make it an ideal linker for applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][]

Core Properties and Specifications

All quantitative data for this compound are summarized in the table below for clarity and easy reference.

| Property | Value | Source(s) |

| CAS Number | 1895922-77-6 | [2] |

| Chemical Formula | C₁₆H₂₉NO₇ | [2] |

| Molecular Weight | 347.41 g/mol | [2] |

| Exact Mass | 347.1944 u | [2] |

| Purity | ≥95% - 98% | [1][3] |

| Appearance | White to off-white solid or oil | General |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; enhanced aqueous solubility due to PEG spacer | [2] |

| Storage Conditions | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Store in a dry, dark place. | [2] |

| Elemental Analysis | C: 55.32%, H: 8.41%, N: 4.03%, O: 32.24% | [2] |

| Synonyms | tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | [1] |

Key Applications and Reaction Mechanisms

The dual functionality of this linker allows for a sequential and controlled conjugation strategy. This is particularly valuable in the synthesis of complex architectures like ADCs, where an antibody is linked to a potent cytotoxic drug.

The diagram above illustrates a common workflow. First, the propargyl group of the linker is conjugated to an azide-modified drug via click chemistry. Following this, the Boc protecting group is removed, exposing the reactive aminooxy group. Finally, this group is ligated to an aldehyde or ketone on a target antibody to form the final ADC. The order of conjugation can be reversed depending on the stability and nature of the biomolecules involved.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key reactions involving this compound. These are general protocols and may require optimization for specific substrates and applications.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the reactive aminooxy functionality. The use of a scavenger is recommended to prevent side reactions with sensitive amino acid residues if present.

Materials:

-

Boc-protected substrate (e.g., Boc-aminooxy-PEG4-Drug Conjugate)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (e.g., Triisopropylsilane (TIS), Water)

-

Diethyl ether, cold

-

Nitrogen or Argon gas

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Reagent Preparation: Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Deprotection Reaction: Add the deprotection cocktail to the substrate solution. Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).

-

Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

-

Isolation: Collect the precipitate by filtration or centrifugation, washing it several times with cold diethyl ether to remove residual scavengers.

-

Drying: Dry the final product under a high vacuum. The resulting aminooxy-functionalized molecule is now ready for oxime ligation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group to an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule (e.g., this compound)

-

Azide-functionalized molecule

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Copper ligand, e.g., THPTA or TBTA (optional, but recommended for biomolecules)

-

Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

Procedure:

-

Preparation: In a microcentrifuge tube, dissolve the propargyl-containing molecule and the azide-containing molecule in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of one reagent is often used to drive the reaction to completion.

-

Catalyst Premix: If using a ligand, premix the CuSO₄ solution with the ligand solution before adding to the reaction.

-

Initiation: Add the reagents in the following order: a. The solution of propargyl and azide (B81097) reactants. b. The CuSO₄ solution (or CuSO₄/ligand premix). c. The freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.

-

Reaction: Mix the components thoroughly by gentle vortexing or inversion. Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

-

Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. Once complete, the product can be purified from the catalyst and excess reagents using methods appropriate for the conjugate, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Protocol 3: Oxime Ligation

This protocol details the reaction between the deprotected aminooxy group and an aldehyde or ketone. The reaction is most efficient at a slightly acidic pH, but can be performed at neutral pH with the aid of a catalyst.[5][6]

Materials:

-

Aminooxy-functionalized molecule (from Protocol 4.1)

-

Aldehyde or Ketone-functionalized molecule

-

Reaction Buffer: 0.1 M Sodium Acetate Buffer (pH 4.5-5.5) or Phosphate-Buffered Saline (PBS, pH 7.4)

-

Catalyst (optional): Aniline (B41778) or p-phenylenediamine (B122844) stock solution (e.g., 100 mM in reaction buffer).[7][8][9]

Procedure:

-

Dissolution: Dissolve the aminooxy-functionalized molecule and the aldehyde/ketone-functionalized molecule in the chosen reaction buffer. Equimolar amounts or a slight excess of the aminooxy component are typically used.

-

Catalysis (if needed): For reactions at or near neutral pH, the rate can be significantly enhanced by the addition of a catalyst.[9] Add the aniline or p-phenylenediamine catalyst to the reaction mixture to a final concentration of 10-20 mM.

-

Reaction: Incubate the mixture at room temperature for 2-16 hours. The reaction rate is dependent on pH, concentration, and the presence of a catalyst.[7] Mild heating (e.g., 37-40°C) can sometimes improve the reaction rate and yield.[10]

-

Monitoring and Purification: Monitor the formation of the stable oxime bond by LC-MS. The final conjugate can be purified using standard biochemical techniques such as dialysis, size-exclusion chromatography, or HPLC.

Logical Workflow Visualization

The versatility of this compound allows for two primary conjugation pathways, depending on which terminus is reacted first. This choice depends on the stability and handling properties of the respective conjugation partners.

References

- 1. t-Boc-aminooxy-PEG4-propargyl, CAS 1895922-77-6 | AxisPharm [axispharm.com]

- 2. medkoo.com [medkoo.com]

- 3. t-Boc-aminooxy-PEG4-propargyl, 1895922-77-6 | BroadPharm [broadpharm.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide to Boc-aminooxy-PEG4-propargyl

This technical guide provides an in-depth overview of the bifunctional linker, this compound, a valuable tool in bioconjugation and drug development. It details the molecule's physicochemical properties, experimental protocols for its use, and visual representations of the underlying chemical workflows. This information is intended to support researchers in the fields of antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) development, as well as other advanced bioconjugation applications.

Core Physicochemical Properties

This compound is a versatile linker molecule featuring a propargyl group for click chemistry, a Boc-protected aminooxy group for oxime ligation, and a hydrophilic tetraethylene glycol (PEG4) spacer. This combination of functionalities allows for the sequential and orthogonal conjugation of different molecular entities. The PEG spacer enhances aqueous solubility and can reduce steric hindrance of the conjugated molecules.[]

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 347.41 g/mol | [2][3] |

| Chemical Formula | C₁₆H₂₉NO₇ | [2][3] |

| Exact Mass | 347.1944 u | [3] |

| Elemental Analysis | C: 55.32%, H: 8.41%, N: 4.03%, O: 32.24% | [3] |

| CAS Number | 1895922-77-6 | [2][3][4] |

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and highly specific conjugation reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxime ligation. The following protocols provide a general framework for these procedures. Note that optimization of reaction conditions (e.g., stoichiometry, concentration, temperature, and reaction time) is often necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule (e.g., protein, peptide, cytotoxic drug)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent (e.g., DMSO, if needed to dissolve reactants)

Procedure:

-

Reactant Preparation:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

-

Dissolve the azide-containing molecule in the reaction buffer to a desired concentration.

-

-

Catalyst Preparation:

-

Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

-

Prepare a stock solution of THPTA or TBTA (e.g., 100 mM in water or DMSO).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing molecule and this compound (typically at a 1:5 to 1:20 molar ratio of azide (B81097) to linker).

-

Add the THPTA or TBTA ligand to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration for the copper catalyst is 1-2 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and byproducts.

-

Protocol 2: Boc Deprotection and Oxime Ligation

This protocol outlines the removal of the Boc protecting group and subsequent conjugation to an aldehyde- or ketone-containing molecule.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Aldehyde- or ketone-containing molecule (e.g., modified antibody, drug payload)

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

-

Quenching solution (e.g., Tris buffer)

Procedure:

-

Boc Deprotection:

-

Lyophilize the Boc-protected conjugate to remove water.

-

Resuspend the dried conjugate in a solution of TFA in a suitable solvent (e.g., 50% TFA in dichloromethane).

-

Incubate for 30-60 minutes at room temperature.

-

Remove the TFA by evaporation under a stream of nitrogen or by repeated co-evaporation with a solvent like methanol.

-

-

Oxime Ligation:

-

Dissolve the deprotected aminooxy-PEG4-conjugate in the reaction buffer.

-

Add the aldehyde- or ketone-containing molecule. The molar ratio should be optimized, but a starting point is a 1:3 to 1:10 ratio of the aminooxy-conjugate to the carbonyl compound.

-

Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical methods.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC, reverse-phase HPLC) to remove unreacted starting materials and byproducts.

-

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows involving this compound.

Caption: Sequential bioconjugation workflow using this compound.

References

An In-Depth Technical Guide to t-Boc-aminooxy-PEG4-propargyl: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-aminooxy-PEG4-propargyl is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and chemical biology.[1][2] Its unique architecture, featuring a protected aminooxy group, a tetraethylene glycol (PEG) spacer, and a terminal propargyl group, offers researchers a versatile tool for the precise construction of complex biomolecular conjugates.[3][4][5] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the highly reactive aminooxy functionality, allowing for a sequential and controlled conjugation strategy.[1] The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of stable triazole linkages.[3][6] The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the steric hindrance of the resulting conjugates, which is particularly advantageous in biological systems.[1] This guide provides a comprehensive overview of the properties of t-Boc-aminooxy-PEG4-propargyl, detailed experimental protocols for its use, and visualizations of relevant workflows and pathways.

Core Properties of t-Boc-aminooxy-PEG4-propargyl

The utility of t-Boc-aminooxy-PEG4-propargyl as a linker is underpinned by its distinct physical and chemical properties. These properties are summarized in the tables below, based on data from various chemical suppliers.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₉NO₇ | [3] |

| Molecular Weight | 347.41 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Purity | Typically >95% or >98% | [1][3][4] |

| CAS Number | 1895922-77-6 | [3] |

| IUPAC Name | tert-butyl ((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)carbamate | [3] |

| SMILES | O=C(OC(C)(C)C)NOCCOCCOCCOCCOCC#C | [3] |

| InChI Key | LVCVPFTXEQBJOW-UHFFFAOYSA-N | [3] |

Solubility and Storage

| Property | Recommendation | Reference(s) |

| Solubility | Soluble in DMSO. | [3] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C. | [3] |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping. | [3] |

Key Applications and Experimental Workflows

t-Boc-aminooxy-PEG4-propargyl is a key reagent in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecular entities.

General Experimental Workflow

The general workflow for utilizing t-Boc-aminooxy-PEG4-propargyl in a bioconjugation experiment involves a two-step ligation process, often with a deprotection step. The order of the ligation reactions (click chemistry or oxime ligation) can be chosen based on the stability of the reaction partners and the overall synthetic strategy.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key chemical transformations involving t-Boc-aminooxy-PEG4-propargyl. These are intended as a starting point, and optimization may be necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of t-Boc-aminooxy-PEG4-propargyl and an azide-functionalized molecule.

Materials:

-

t-Boc-aminooxy-PEG4-propargyl

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Purification supplies (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of t-Boc-aminooxy-PEG4-propargyl in the chosen solvent.

-

Prepare a fresh stock solution of copper(II) sulfate in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture to a final concentration of approximately 100-200 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

-

Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography to remove the catalyst and unreacted starting materials.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or argon source

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate in DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by LC-MS or TLC until the starting material is consumed.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected product can often be used in the next step without further purification. If necessary, residual TFA can be removed by co-evaporation with toluene.

Protocol 3: Oxime Ligation

This protocol describes the reaction of the deprotected aminooxy group with an aldehyde or ketone to form a stable oxime linkage.

Materials:

-

Deprotected aminooxy conjugate from Protocol 2

-

Aldehyde or ketone-containing molecule

-

Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 6.5-7.5)

-

Aniline (B41778) (optional, as a catalyst)

-

Purification supplies

Procedure:

-

Dissolve the deprotected aminooxy conjugate and a slight molar excess of the aldehyde or ketone-containing molecule in the reaction buffer.

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE if one of the components is a protein.

-

Upon completion, purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted components.

Application in PROTAC Development

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. t-Boc-aminooxy-PEG4-propargyl is an ideal linker for PROTAC synthesis due to its ability to connect a target protein binder and an E3 ligase binder.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism of a PROTAC, which is facilitated by a flexible linker like t-Boc-aminooxy-PEG4-propargyl.

Conclusion

t-Boc-aminooxy-PEG4-propargyl is a powerful and versatile heterobifunctional linker that has become an indispensable tool for researchers in drug development and chemical biology. Its well-defined structure and predictable reactivity enable the precise and efficient construction of complex bioconjugates such as ADCs and PROTACs. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this important molecule in a variety of research settings. As the fields of targeted therapeutics and chemical biology continue to evolve, the demand for sophisticated and reliable linkers like t-Boc-aminooxy-PEG4-propargyl is expected to grow, further solidifying its role in the development of next-generation therapies.

References

- 1. T-Boc-aminooxy-peg4-propargyl [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. t-Boc-aminooxy-PEG4-propargyl, 1895922-77-6 | BroadPharm [broadpharm.com]

- 5. t-Boc-aminooxy-PEG4-propargyl, CAS 1895922-77-6 | AxisPharm [axispharm.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

The Dual-Action Mechanism of Boc-Aminooxy-PEG4-Propargyl: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aminooxy-PEG4-propargyl is a heterobifunctional linker that plays a pivotal role in modern bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a protected aminooxy group and a terminal alkyne, allows for a two-step, orthogonal conjugation strategy. This enables the precise and stable linkage of distinct molecular entities, such as proteins, peptides, and small molecules, with reporter tags, imaging agents, or cytotoxic payloads. This guide provides an in-depth exploration of the core mechanisms of action—oxime ligation and copper-catalyzed alkyne-azide cycloaddition (CuAAC)—and presents the associated quantitative data, experimental protocols, and workflow visualizations essential for its effective application.

Introduction: The Architecture of a Versatile Linker

This compound is a chemical tool designed for precision and versatility. Its structure consists of three key components:

-

Boc-protected Aminooxy Group (-ONH-Boc) : This functional group is the precursor to a reactive aminooxy group (-ONH2). The tert-butyloxycarbonyl (Boc) protecting group ensures the aminooxy moiety remains inert until its strategic removal under acidic conditions. The deprotected aminooxy group specifically reacts with aldehydes or ketones to form a stable oxime bond.

-

Propargyl Group (-CH2-C≡CH) : This group contains a terminal alkyne, which is one of the key reactants in the highly efficient and bioorthogonal "click chemistry" reaction, most commonly the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

-

PEG4 Linker (-(CH2CH2O)4-) : The tetra-polyethylene glycol spacer provides several advantages, including increased aqueous solubility, reduced steric hindrance between the conjugated molecules, and minimized immunogenicity.

This dual functionality allows for a sequential and controlled conjugation process. One molecule can be attached via oxime ligation, followed by the attachment of a second molecule via click chemistry, without cross-reactivity.

Core Mechanisms of Action

The utility of this compound is rooted in two powerful and orthogonal bio-conjugation reactions: oxime ligation and click chemistry.

Step 1: Boc Deprotection and Oxime Ligation

The first reactive site is the Boc-protected aminooxy group. The process involves two stages:

-

Boc Deprotection : The Boc group is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to yield a free, reactive aminooxy group.

-

Oxime Ligation : The newly exposed aminooxy group reacts with an aldehyde or ketone on the target molecule. This reaction proceeds efficiently in aqueous solutions, typically at a slightly acidic pH (4.0-6.0), to form a highly stable oxime linkage (-O-N=C-).

An In-depth Technical Guide to the Solubility of Boc-aminooxy-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-aminooxy-PEG4-propargyl, a heterobifunctional linker commonly used in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] Due to the limited availability of direct quantitative solubility data in public literature, this guide combines inferred solubility characteristics based on its structural components with detailed experimental protocols for determining precise solubility in various solvents.

Molecular Structure and Inferred Solubility

This compound (tert-butyl ((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)carbamate) is comprised of three key functional components that dictate its solubility profile:

-

t-Boc (tert-Butyloxycarbonyl) Group: This is a bulky, lipophilic protecting group that enhances solubility in nonpolar organic solvents.

-

PEG4 (Polyethylene Glycol) Spacer: The four-unit polyethylene (B3416737) glycol chain is hydrophilic and flexible, significantly improving solubility in aqueous media and a wide range of polar organic solvents.[3] The ether backbone of the PEG linker is a key determinant of its solubility and can create a hydration shell, mitigating nonspecific binding.[3][]

-

Propargyl Group: This terminal alkyne is a reactive handle for click chemistry and contributes to the molecule's overall polarity.

Based on these structural features, a broad solubility range can be predicted. The amphiphilic nature of the molecule, with both hydrophobic (t-Boc) and hydrophilic (PEG4) regions, suggests miscibility with a variety of solvent classes.

Qualitative and Quantitative Solubility Data

While precise, high-resolution quantitative data for this compound is not widely published, information from suppliers and data for structurally analogous compounds provide a strong predictive foundation.

Table 1: Summary of Known and Inferred Solubility of this compound and Analogs

| Solvent | Solvent Type | Reported Solubility of this compound | Inferred Solubility from Analogs (e.g., t-Boc-Aminooxy-PEG2-amine) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Readily Soluble |

| Dichloromethane (DCM) | Chlorinated | Soluble | Readily Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Readily Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Expected to be Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble | Expected to be Soluble |

| Water | Aqueous | The hydrophilic PEG spacer increases solubility in aqueous media.[3] | Soluble |

Note: "Soluble" indicates that suppliers list the solvent as suitable for dissolution, though concentrations are not specified. For precise applications, experimental verification is strongly recommended.

Experimental Protocol: Determining Equilibrium Solubility

For researchers requiring precise quantitative solubility data, the "shake-flask" method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature and pressure.

Materials:

-

This compound (solid powder)

-

Selected analytical-grade solvents (e.g., DMSO, Water, PBS, DCM)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately dispense a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with visible undissolved solid.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from replicate experiments (n=3 is recommended) in units such as mg/mL or molarity (mol/L) at the specified temperature.

-

The following diagram outlines the workflow for this experimental protocol.

Application in Bioconjugation: A Logical Workflow

This compound is not involved in natural signaling pathways but is a critical tool for chemically linking molecules. Its bifunctional nature allows for a two-step conjugation strategy. The propargyl group can react with an azide-containing molecule via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal an aminooxy group, which can then be conjugated to a molecule containing an aldehyde or ketone.

The diagram below illustrates the logical workflow for utilizing this compound in a typical bioconjugation application.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the field of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature allows for controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][3][4]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1][] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[1] The incorporation of a PEG spacer enhances the solubility and stability of drugs, improves pharmacokinetic properties, and can reduce toxicity.[3][6]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.[1]

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Process | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DIPEA | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | 3-12 | >95 |

| Deprotection | Trifluoroacetic acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 1-2 | >95 |

| Deprotection | 4M HCl in 1,4-dioxane | 1,4-dioxane | Room Temperature | 1-4 | >90 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [7][8]

| Acidic Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Trifluoroacetic acid (TFA) | 20-55% (v/v) | Dichloromethane (DCM) | 5-30 min | Commonly used; higher concentrations can lead to faster deprotection but may require scavengers to prevent side reactions. |

| Hydrochloric acid (HCl) | 4 M | 1,4-dioxane | 30-60 min | An alternative to TFA; can be advantageous for substrates sensitive to TFA. |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][][10]

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Cleavage Condition | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Orthogonality | Orthogonal to Fmoc and Cbz groups | Orthogonal to Boc and t-butyl-based side-chain protecting groups |

| Application | Solid-phase peptide synthesis (SPPS), solution-phase synthesis | Solid-phase peptide synthesis (SPPS), particularly for complex peptides |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.[1]

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

-

Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][7]

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, a scavenger such as TIS (2.5-5% v/v) can be added to trap the tert-butyl cation and prevent side reactions.[7]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]

-

Co-evaporation with toluene (B28343) can help remove residual TFA.[7]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol for Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., DCC/HOBt, HBTU)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

-

Washing: Wash the resin thoroughly with DCM and then DMF.[1]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

-

Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).[1]

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[1]

-

Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1]

Mandatory Visualization

Signaling Pathways, Experimental Workflows, and Logical Relationships

Caption: Boc Protection Mechanism.

Caption: Boc Deprotection Mechanism.

Caption: SPPS Workflow with Boc-PEG-Resin.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science. At the heart of its most prominent reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the unassuming yet highly versatile propargyl group. This terminal alkyne functionality is the key that unlocks a world of efficient and specific molecular connections. This technical guide provides a comprehensive exploration of the pivotal role of the propargyl group in click chemistry, offering insights into its reactivity, detailed experimental protocols, and its application in cutting-edge research and drug development.

The Core of Reactivity: The Propargyl Group in CuAAC

The propargyl group, characterized by a terminal carbon-carbon triple bond (a terminal alkyne), is the essential functional group from the alkyne side in the CuAAC reaction. Its reactivity stems from the ability of the terminal alkyne's acidic proton to be readily replaced by a copper(I) ion, forming a copper acetylide intermediate.[1][2] This step is crucial for the subsequent cycloaddition with an azide (B81097), leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[3] This reaction is lauded for its high efficiency, quantitative yields, and remarkable tolerance to a wide array of functional groups, making it an ideal ligation strategy in complex chemical environments.[3][4]

The mechanism of the CuAAC reaction is widely accepted to proceed through a dinuclear copper intermediate, which is believed to be the kinetically favored pathway. This multi-step process, initiated by the formation of the copper-acetylide, underscores the propargyl group's indispensable role in activating the alkyne for this powerful transformation.

Quantitative Analysis of CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the propargyl substrate, the choice of ligand, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview for experimental design.

Table 1: Comparative Reaction Times and Yields for Various Propargyl Substrates in CuAAC

| Propargyl Substrate | Azide Partner | Ligand | Solvent | Reaction Time | Yield (%) | Reference |

| Propargyl Amine | Benzyl Azide | THPTA | Water | < 30 min | >95% | [5] |

| Propargyl Alcohol | Phenyl Azide | TBTA | t-BuOH/H₂O (1:1) | 1-4 h | ~95% | [6] |

| Propargyl Ether | Coumarin Azide | THPTA | Aqueous Buffer | < 30 min | >90% | [5] |

| N-propargylamide | Coumarin Azide | THPTA | Aqueous Buffer | < 1 h | >90% | [5] |

| Phenylacetylene | Benzyl Azide | None | Water | 8 h | 91% | [7] |

Table 2: Effect of Ligands on CuAAC Reaction Rate with a Propargyl Substrate

| Ligand | Copper Source | Solvent | Relative Rate | Reference |

| None | CuSO₄/Ascorbate (B8700270) | Water | Baseline | [7] |

| TBTA | CuSO₄/Ascorbate | t-BuOH/H₂O | Significantly Accelerated | [1] |

| THPTA | CuSO₄/Ascorbate | Water | Highly Accelerated | [5] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of CuAAC reactions. Below are methodologies for both a general solution-phase synthesis and a bioconjugation application.

Protocol 1: General Solution-Phase Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

-

Propargylated substrate (1.0 equivalent)

-

Azide substrate (1.0-1.2 equivalents)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 1-5 mol%)

Procedure:

-

In a round-bottom flask, dissolve the propargylated substrate and the azide in the chosen solvent.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water. If using a ligand like TBTA, it can be pre-mixed with the CuSO₄ solution.

-

To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution (or the pre-mixed catalyst/ligand solution).

-

Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Bioconjugation of a Propargylated Protein with an Azide-Containing Label

Materials:

-

Propargylated protein solution (e.g., in PBS buffer)

-

Azide-containing label (e.g., fluorescent dye, biotin) (2-10 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)[8]

Procedure:

-

Prepare stock solutions: THPTA (e.g., 50 mM in water), CuSO₄·5H₂O (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the azide label in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the propargylated protein solution with the azide-containing label.

-

Add the THPTA solution to the mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM. A ligand-to-copper ratio of 5:1 is often used.[8]

-

If using, add aminoguanidine to a final concentration of around 5 mM.[8]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[8]

-

Gently mix the reaction by inverting the tube or using a rotator. Avoid vigorous vortexing, which can denature the protein.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the labeled protein from excess reagents using a desalting column (size-exclusion chromatography) or dialysis.

Troubleshooting Common CuAAC Reaction Issues

| Problem | Potential Cause | Suggested Solution | Reference |

| Low or No Yield | Inactive Cu(I) catalyst (oxidation) | Degas solvents and run under inert atmosphere; use fresh sodium ascorbate. | [6][9] |

| Poor substrate solubility | Use a co-solvent like DMSO or DMF; gentle heating may be applied. | [1] | |

| Steric hindrance at the reaction site | Increase reaction time and/or temperature; consider a longer linker. | [6] | |

| Copper chelation by the substrate | Use a stabilizing ligand (TBTA, THPTA); add a sacrificial metal like Zn(II). | [8][10] | |

| Side Reactions | Oxidative homocoupling of the alkyne (Glaser coupling) | Ensure a reducing environment with sufficient sodium ascorbate; maintain anaerobic conditions. | [1][6] |

| Degradation of sensitive biomolecules | Use a copper-stabilizing ligand to minimize reactive oxygen species; lower the reaction temperature. | [2][8] | |

| Difficult Purification | Residual copper catalyst | Wash with an aqueous solution of a chelating agent like EDTA; use silica gel plug filtration. | [1] |

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the application of propargyl-based click chemistry in a research context.

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: A workflow for identifying protein-protein interactions using in vivo cross-linking and click chemistry-based enrichment.[11][12]

Caption: A streamlined drug discovery workflow leveraging the propargyl group and click chemistry for rapid library synthesis.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Aminooxy Functionality: An In-depth Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, nucleic acids, and other biomolecules is a cornerstone of modern research and therapeutic development. Among the array of chemical tools available, the aminooxy functionality has emerged as a robust and versatile option for creating stable and specific bioconjugates. This technical guide provides a comprehensive overview of the core principles of aminooxy-based bioconjugation, with a focus on the underlying chemistry, practical applications, and detailed experimental considerations.

The primary reaction involving the aminooxy group is the formation of an oxime bond with a carbonyl group (an aldehyde or a ketone). This ligation is characterized by its high chemoselectivity, proceeding efficiently under mild, aqueous conditions, which are crucial for maintaining the integrity of sensitive biomolecules.[1] The resulting oxime linkage is significantly more stable than analogous imine and hydrazone bonds, a critical feature for bioconjugates intended for in vivo applications.[2][3][4]

This guide will delve into the quantitative aspects of oxime ligation kinetics and stability, present detailed experimental protocols, and provide visual representations of key pathways and workflows to aid researchers in the successful application of this powerful technology.

Core Principles of Aminooxy Bioconjugation

The foundation of aminooxy bioconjugation lies in the reaction between an aminooxy group (-O-NH₂) and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C). This reaction is a type of nucleophilic addition-elimination.

Mechanism of Oxime Ligation

The formation of an oxime bond is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.

The reaction is typically most efficient under slightly acidic conditions (pH 4-5), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also protonates the hydroxyl group in the intermediate, making it a better leaving group.[2] However, with the use of catalysts, the reaction can proceed efficiently at neutral pH.[2][5]

Catalysis of Oxime Ligation

While oxime ligation can proceed without a catalyst, particularly at acidic pH, the reaction rate at neutral pH can be slow for many applications. Aniline (B41778) and its derivatives have been widely used as catalysts to significantly accelerate the reaction.[2][6] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the aminooxy nucleophile.[2]

More recently, other catalysts such as m-phenylenediamine (B132917) (mPDA) have been shown to be even more efficient than aniline, offering up to a 15-fold increase in reaction rate.[7][8] This is partly due to the higher aqueous solubility of mPDA, allowing for its use at higher concentrations.[7][8]

Data Presentation: Quantitative Analysis

A key advantage of aminooxy bioconjugation is the ability to achieve high efficiency and stability. The following tables summarize quantitative data on reaction kinetics and linkage stability.

Table 1: Reaction Kinetics of Oxime Ligation

| Carbonyl | Aminooxy | Catalyst (Concentration) | pH | Second-Order Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference |

| Citral (aldehyde) | Dansyl-aminooxy | Aniline (50 mM) | 7.3 | 48.9 | [9] |

| Citral (aldehyde) | Dansyl-aminooxy | mPDA (50 mM) | 7.3 | 78.2 | [9] |

| 2-Pentanone (ketone) | Dansyl-aminooxy | Aniline (100 mM) | 7.5 | 0.082 | [10] |

| 2-Pentanone (ketone) | Dansyl-aminooxy | mPDA (100 mM) | 7.5 | 0.20 | [10] |

| Aldehyde-functionalized protein | Dansyl-aminooxy | Aniline (100 mM) | 7.0 | Minimal reaction in 90s | [11] |

| Aldehyde-functionalized protein | Dansyl-aminooxy | mPDA (750 mM) | 7.0 | Complete reaction in ~90s | [11] |

| p-acetyl phenylalanine-containing protein (ketone) | Aminooxy-PEG (5 mM) | Aniline (100 mM) | 7.0 | Slow reaction | [7] |

| p-acetyl phenylalanine-containing protein (ketone) | Aminooxy-PEG (5 mM) | mPDA (500 mM) | 7.0 | Efficient PEGylation | [7] |

Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages

| Linkage | pH | Half-life (t₁/₂) | Relative Stability (vs. Oxime) | Reference |

| Oxime | 7.0 | Very high (stable) | 1 | [2][12] |

| Methylhydrazone | 7.0 | Significantly lower | ~600-fold less stable | [12] |

| Acetylhydrazone | 7.0 | Significantly lower | ~300-fold less stable | [12] |

| Semicarbazone | 7.0 | Significantly lower | ~160-fold less stable | [12] |

| Hydrazone | 7.2 | 183 hours | - | [2] |

| Hydrazone | 5.0 | 4.4 hours | - | [2] |

Note: The stability of the oxime linkage is significantly greater than that of hydrazone linkages, with rate constants for oxime hydrolysis being nearly 1000-fold lower than for simple hydrazones.[4][13]

Table 3: Reported Yields for Aminooxy Bioconjugation

| Biomolecule | Modifying Reagent | Conjugation Partner | Yield | Reference |

| Peptide | Boc-aminooxyacetic acid | Disaccharide (Cellobiose) | 90% | [14] |

| Disulfide-rich peptide | Fmoc-Aoa | D-glucose | >95% | [15] |

| Disulfide-rich peptide | Fmoc-Aoa | FDG | >95% | [15] |

| Aldehyde-labeled CNTF-CVIA | Alexafluor-488 | - | Complete reaction | [7] |

Applications in Research and Drug Development

The robustness and specificity of the aminooxy functionality have led to its widespread adoption in various fields.

-

Antibody-Drug Conjugates (ADCs): The high stability of the oxime linkage is crucial for developing ADCs where a cytotoxic drug is attached to a monoclonal antibody. This ensures that the drug remains conjugated to the antibody in circulation and is only released at the target site.

-

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides can increase their in vivo half-life. Aminooxy-based PEGylation provides a stable and efficient method for this modification.

-

Glycobiology: Aminooxy functional groups are used to label and study glycoproteins and other carbohydrates.[1] This is often achieved by oxidizing the carbohydrate's sialic acid residues to generate aldehydes, which can then be reacted with an aminooxy-containing probe.

-

Protein-Protein Interactions: Bioconjugation with aminooxy groups can be used to create probes for studying protein-protein interactions.

-

Surface Immobilization: Biomolecules can be immobilized on surfaces for applications such as biosensors and microarrays using oxime ligation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminooxy bioconjugation.

Protocol 1: General Labeling of an Aldehyde- or Ketone-Containing Protein

This protocol describes the general procedure for labeling a protein that has been engineered to contain an aldehyde or ketone functionality.

Materials:

-

Aldehyde- or ketone-functionalized protein

-

Aminooxy-functionalized probe (e.g., fluorescent dye, biotin)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Aniline or m-phenylenediamine catalyst (optional, but recommended for neutral pH)

-

DMSO or DMF for dissolving the aminooxy probe

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Prepare the Protein Solution: Dissolve the aldehyde- or ketone-containing protein in PBS to a final concentration of 1-10 mg/mL.

-